molecular formula C11H15ClN2 B8690923 (5-Indolyl)trimethylammonium chloride CAS No. 6844-32-2

(5-Indolyl)trimethylammonium chloride

Cat. No.: B8690923
CAS No.: 6844-32-2
M. Wt: 210.70 g/mol
InChI Key: KLBQCVFFMIRGEX-UHFFFAOYSA-M
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Description

(5-Indolyl)trimethylammonium chloride is a quaternary ammonium compound (QAC) featuring an indole moiety linked to a trimethylammonium group. Indole derivatives are known for their roles in biochemical processes (e.g., serotonin precursors), implying that this compound may interact with biological systems uniquely compared to other QACs. This article compares its hypothetical properties with structurally similar trimethylammonium chloride derivatives, emphasizing functional group effects, applications, and research findings.

Properties

CAS No.

6844-32-2

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1H-indol-5-yl(trimethyl)azanium;chloride

InChI

InChI=1S/C11H15N2.ClH/c1-13(2,3)10-4-5-11-9(8-10)6-7-12-11;/h4-8,12H,1-3H3;1H/q+1;/p-1

InChI Key

KLBQCVFFMIRGEX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)NC=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences among trimethylammonium chloride derivatives, focusing on structural features, applications, and biological activities.

Table 1: Comparative Analysis of Trimethylammonium Chloride Derivatives

Compound Name Structural Feature Primary Applications Key Properties/Findings References
Choline chloride 2-Hydroxyethyl group Animal feed, lipid metabolism Water-soluble, molar mass 139.62 g/mol; critical for cell membrane integrity and methyl group metabolism .
2-Chloroethyl trimethylammonium chloride Chloroethyl group Plant growth regulation Induces thicker stems, shorter internodes, and antagonizes gibberellin effects; accelerates flowering in tomatoes .
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (PMEATCL) Methacrylate ester Polymer synthesis, antibacterial agents Forms polymers (Mn ~23–27 kDa) with ~98% inhibition against E. coli and S. aureus .
Glycidyl trimethylammonium chloride Epoxide group Chitosan modification Quaternizes chitosan for enhanced solubility and antimicrobial activity in biomedical hydrogels .
Soytrimonium chloride Oleyl (unsaturated) chain Cosmetics, hair conditioning Contains 70% oleyl derivative; unsaturated chain raises oxidation concerns but improves surfactant properties .
Methyltrioctylammonium chloride Trioctyl groups Surfactant, phase-transfer catalyst Hydrophobic alkyl chains enable use in organic synthesis and ion extraction .
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride Chloro-hydroxypropyl group Chitosan quaternization Synthesizes water-soluble chitosan derivatives for antimicrobial coatings .

Key Findings from Comparative Studies

Biological Activity

  • Plant Growth Regulation : 2-Chloroethyl derivatives (e.g., 2-chloroethyl trimethylammonium chloride) suppress vegetative growth and enhance flowering, contrasting with gibberellin’s elongation effects .
  • Antibacterial Efficacy : QACs with polymerizable groups (e.g., PMEATCL) exhibit >98% inhibition against Gram-positive and Gram-negative bacteria due to cationic surface interactions .

Structural Influences on Applications

  • Hydrophilic vs. Hydrophobic Groups : Hydroxyethyl (choline) and epoxide (glycidyl) groups enhance water solubility for biomedical uses, while long alkyl chains (soytrimonium, methyltrioctyl) improve surfactant properties .
  • Reactive Functional Groups : Epoxide and methacrylate groups enable covalent bonding in polymer matrices, critical for durable antimicrobial coatings .

Synthesis and Stability

  • Quaternization Reactions : Most derivatives are synthesized via alkylation of tertiary amines with chloro- or epoxy-substituted reagents (e.g., glycidyl trimethylammonium chloride reacting with chitosan) .
  • Thermal Stability : Aromatic QACs (e.g., benzyltrimethylammonium chloride) decompose at higher temperatures (>100°C) than aliphatic variants .

Analytical Methods

  • Capillary Electrophoresis (CE) : Effective for separating hydrolyzed QACs (e.g., 3-chloro-2-hydroxypropyl derivatives) in complex matrices .
  • Ion-Pair HPLC : Validates CE results, ensuring accuracy in quantifying QACs .

Hypothetical Properties of (5-Indolyl)trimethylammonium Chloride

  • Solubility : Less hydrophilic than choline chloride but more soluble than long-chain QACs due to the indole ring’s moderate polarity.
  • Applications : Likely niche roles in drug delivery (indole’s biocompatibility) or as a fluorescent probe (indole’s UV activity).

Preparation Methods

Synthesis of 5-Aminoindole

5-Aminoindole serves as the precursor. It is typically synthesized via:

  • Nitration of indole : Directed nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures yields 5-nitroindole.

  • Reduction of 5-nitroindole : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Sn/HCl) converts the nitro group to an amine.

Example Procedure :

  • Dissolve indole (1.0 g) in concentrated H₂SO₄ (5 mL) at 0°C.

  • Add HNO₃ (0.5 mL) dropwise, stir for 2 h.

  • Quench with ice, isolate 5-nitroindole (yield: 65–70%).

  • Reduce with H₂ (1 atm) over Pd/C in ethanol to obtain 5-aminoindole (yield: 85–90%).

Exhaustive Methylation

5-Aminoindole undergoes methylation using methyl iodide (MeI) and silver oxide (Ag₂O):

  • Suspend 5-aminoindole (1.0 mmol) in dry THF.

  • Add MeI (3.0 mmol) and Ag₂O (1.2 mmol), reflux for 12 h.

  • Filter and concentrate to obtain the quaternary ammonium iodide.

  • Ion exchange with HCl/AgNO₃ yields this compound (yield: 70–75%).

Key Data :

ParameterValueSource
Reaction Time12 h
TemperatureReflux (66°C)
Yield70–75%

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient indole derivatives undergo SNAr with trimethylamine. This method requires activating the indole ring at the 5-position.

Synthesis of 5-Chloroindole

5-Chloroindole is prepared via:

  • Chlorination : Direct chlorination using Cl₂ gas under pressure (1–4 atm) in CCl₄ at 70–120°C.

  • Diazotization : 5-Aminoindole is diazotized with NaNO₂/HCl, followed by treatment with CuCl.

Example Procedure :

  • Suspend 5-nitroindole (1.0 g) in CCl₄.

  • Bubble Cl₂ gas (3 atm) at 100°C for 10 h.

  • Isolate 5-chloroindole (yield: 80–86%).

Displacement with Trimethylamine

5-Chloroindole reacts with trimethylamine (TMA) under high pressure:

  • Mix 5-chloroindole (1.0 mmol) with TMA (3.0 mmol) in THF.

  • Heat at 120°C in a sealed tube for 24 h.

  • Purify via column chromatography (yield: 60–65%).

Key Data :

ParameterValueSource
Pressure3–4 atm
Temperature120°C
Yield60–65%

Pinner Reaction with 5-Cyanoindole

The Pinner reaction converts nitriles to imidate esters, which subsequently react with amines to form amidines or quaternary salts.

Synthesis of 5-Cyanoindole

5-Cyanoindole is prepared via:

  • Sandmeyer Reaction : Diazotize 5-aminoindole, then treat with CuCN.

Example Procedure :

  • Diazotize 5-aminoindole (1.0 mmol) with NaNO₂/HCl at –10°C.

  • Add CuCN (2.0 mmol), stir for 1 h.

  • Isolate 5-cyanoindole (yield: 70–75%).

Pinner Reaction and Quaternization

  • Treat 5-cyanoindole (1.0 mmol) with MeOH/HCl to form the imidate ester.

  • React with trimethylamine (2.0 mmol) in THF at 80°C for 6 h.

  • Isolate this compound (yield: 55–60%).

Key Data :

ParameterValueSource
Reaction Time6 h
Temperature80°C
Yield55–60%

Electrochemical Synthesis in Deep Eutectic Solvents

Green chemistry approaches using deep eutectic solvents (DES) enhance reaction efficiency.

Procedure :

  • Prepare DES (ethylene glycol/choline chloride, 2:1).

  • Dissolve indole (2.0 mmol) and trimethylamine hydrochloride (1.0 mmol) in DES.

  • Apply 30 mA current using Pt/graphite electrodes at 80°C for 45 min.

  • Isolate product via aqueous workup (yield: 75–80%).

Key Data :

ParameterValueSource
Current30 mA
Temperature80°C
Yield75–80%

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Hofmann Methylation70–75Reflux, Ag₂O/MeIHigh yield, straightforwardRequires 5-aminoindole precursor
SNAr60–65High pressure, TMADirect substitutionHarsh conditions, moderate yield
Pinner Reaction55–60MeOH/HCl, TMAUtilizes nitrile intermediateMulti-step, lower yield
Electrochemical75–80DES, 30 mAEco-friendly, rapidRequires specialized equipment

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